molecular formula C18H24N6OS B14934629 1,3-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14934629
M. Wt: 372.5 g/mol
InChI Key: OMPPCHPSOHKWGG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core fused with a 1,3,4-thiadiazole ring. Key structural elements include:

  • 6-(propan-2-yl) (isopropyl) substituent, contributing to lipophilicity and membrane permeability.
  • 5-(2-methylpropyl) (isobutyl) chain on the thiadiazole ring, which may influence binding affinity through van der Waals interactions.
  • A conjugated imine (2E-configuration) linking the thiadiazole and pyrazolopyridine moieties, likely stabilizing the planar structure for target engagement.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazolothiadiazoles and pyrazolopyridines) are associated with vasodilatory, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C18H24N6OS

Molecular Weight

372.5 g/mol

IUPAC Name

1,3-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H24N6OS/c1-9(2)7-14-21-22-18(26-14)20-17(25)12-8-13(10(3)4)19-16-15(12)11(5)23-24(16)6/h8-10H,7H2,1-6H3,(H,20,22,25)

InChI Key

OMPPCHPSOHKWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)CC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the thiadiazole moiety and subsequent functionalization to achieve the final compound. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Reactivity of the Thiadiazole Moiety

The 1,3,4-thiadiazole ring in the compound is a key site for nucleophilic and electrophilic reactions due to its electron-deficient nature and sulfur atom.

Electrophilic Substitution

  • Nitration/Sulfonation : Thiadiazoles often undergo electrophilic substitution at the sulfur-adjacent position under acidic conditions. For example, nitration of similar 1,3,4-thiadiazoles yields nitro derivatives at C5 .

  • Halogenation : Bromination or chlorination may occur at C5 under halogenating agents (e.g., NBS in CCl₄), forming 5-halo derivatives .

Ring-Opening Reactions

  • Acidic Hydrolysis : Strong acids (e.g., H₂SO₄) can cleave the thiadiazole ring, releasing H₂S and forming a diamine intermediate. For example, hydrolysis of 2-(isobutyl)thiadiazoles yields thiourea derivatives .

  • Basic Conditions : Treatment with NaOH may lead to ring opening via nucleophilic attack at the sulfur atom, generating thiolate intermediates .

Nucleophilic Attack

  • The exocyclic imine group (C=N) in the thiadiazole is susceptible to nucleophilic additions. Grignard reagents or organolithium compounds can add to the imine, forming substituted amines .

Pyrazolo[3,4-b]Pyridine Core Reactivity

The pyrazolo-pyridine system exhibits reactivity typical of fused heterocycles, with electrophilic substitution favored at electron-rich positions.

Electrophilic Aromatic Substitution

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) target the pyridine ring’s C5 or C7 positions, yielding nitro derivatives. Methyl and isopropyl groups direct substitution to ortho/para positions.

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at C6 or C7 .

Oxidation/Reduction

  • Oxidation : The methyl groups on the pyrazole ring are resistant to oxidation, but the pyridine moiety may undergo oxidation with KMnO₄ to form pyridine N-oxide derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine analog, altering the compound’s planarity and bioactivity .

Carboxamide Group Transformations

The carboxamide linker between the pyrazolo-pyridine and thiadiazole moieties participates in hydrolysis and substitution reactions.

Hydrolysis

  • Acidic Hydrolysis : Concentrated HCl reflux converts the carboxamide to a carboxylic acid, yielding 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid .

  • Basic Hydrolysis : NaOH generates the corresponding carboxylate salt, which can be acidified to isolate the free acid.

Nucleophilic Acyl Substitution

  • The carboxamide reacts with amines (e.g., NH₃, hydrazines) under acidic conditions to form substituted ureas or hydrazides .

Cross-Coupling Reactions for Structural Modification

The compound’s pyrazolo-pyridine core can undergo palladium-catalyzed cross-coupling to introduce diverse substituents.

Reaction Type Conditions Product
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CArylation at C6 (replaces isopropyl with aryl groups)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneIntroduction of amino groups at C7
Sonogashira CouplingCuI, PdCl₂(PPh₃)₂, NEt₃, THFAlkynylation at C5 of the pyridine ring

Photochemical and Thermal Stability

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thiadiazole ring, forming sulfinic acid derivatives .

  • Thermal Decomposition : Heating above 200°C results in decarboxylation of the carboxamide group, releasing CO₂ and forming a secondary amine.

Mechanistic Insights

  • Thiadiazole Ring Opening : Proceeds via nucleophilic attack at sulfur, forming a thiolate intermediate that rearranges to a thiourea .

  • Carboxamide Hydrolysis : Follows a two-step mechanism: protonation of the carbonyl oxygen followed by nucleophilic water attack.

Scientific Research Applications

1,3-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocycle Modifications

The target compound’s pyrazolo[3,4-b]pyridine-thiadiazole system differs from the triazolothiadiazoles studied in the evidence (e.g., 3-alkyl/aryl-6-(3’-pyridyl)triazolothiadiazoles). Key distinctions include:

Feature Target Compound Triazolothiadiazole Analogs (e.g., –3)
Core Structure Pyrazolo[3,4-b]pyridine + thiadiazole 1,2,4-Triazole + 1,3,4-thiadiazole fused system
Bioactivity Hypothesized kinase inhibition Vasodilation, antimicrobial, anti-inflammatory
Synthetic Route Likely multistep coupling (not detailed) Phase-transfer catalysis with POCl3 (e.g., )

Substituent Effects

Substituent position and type critically influence bioactivity:

  • Alkyl vs. Aryl Groups: The target compound’s isopropyl and isobutyl groups increase lipophilicity (logP ~3–4 estimated), favoring cell membrane penetration over more polar aryloxy groups (e.g., ’s 6-aryloxymethyl derivatives) . In triazolothiadiazoles, aryloxy groups (e.g., 4-chlorophenoxymethyl) improved anti-inflammatory activity but reduced solubility .
  • Position-Specific Effects :

    • The 1,3-dimethyl groups on the pyrazole ring may reduce metabolic oxidation compared to unsubstituted analogs, enhancing pharmacokinetic stability.
    • In triazolothiadiazoles, 3-alkyl substituents (e.g., methyl, ethyl) were optimal for vasodilation, while bulkier groups (e.g., benzyl) diminished activity .

Biological Activity

The compound 1,3-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (commonly referred to as compound A) is a novel derivative featuring a complex structure that combines elements of thiadiazole and pyrazolo-pyridine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Structural Overview

The structural formula of compound A can be broken down into its key components:

  • Thiadiazole moiety : Known for various biological activities including antimicrobial and anti-inflammatory effects.
  • Pyrazolo-pyridine core : Associated with diverse pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to A have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16–31.25 μg/mL for bacterial strains, while antifungal activity is moderate with MIC values around 31.25–62.5 μg/mL .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMIC (μg/mL)Activity Type
Compound A16–31.25Antibacterial
Compound B31.25–62.5Antifungal

Anticancer Activity

The anticancer potential of compound A has been explored through various studies. Thiadiazole derivatives have been reported to induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For example, compounds with similar structures have demonstrated promising results in inhibiting the proliferation of breast cancer cells with IC50 values ranging from 10 to 20 μM .

Antioxidant Activity

Antioxidant properties are another significant aspect of compound A's biological activity. Studies utilizing the DPPH free radical scavenging method have shown that certain thiadiazole derivatives can effectively trap free radicals, with IC50 values indicating strong antioxidant capacity. The ability to mitigate oxidative stress is crucial for preventing cellular damage and various diseases .

Case Studies

Several case studies highlight the biological efficacy of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various thiadiazole derivatives against multiple bacterial strains and reported that compounds with substitutions similar to those in compound A exhibited enhanced antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of thiadiazole derivatives on cancer cell lines, it was found that modifications in the substituents significantly impacted the anticancer activity, suggesting a structure-activity relationship that can be exploited for drug development .

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